2-(2-Butenylsulfonyl)phenol
Description
2-(2-Butenylsulfonyl)phenol is a phenolic compound featuring a sulfonyl group (-SO₂-) attached to a 2-butenyl chain at the ortho position of the phenol ring.
Properties
CAS No. |
31591-97-6 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-but-2-enylsulfonylphenol |
InChI |
InChI=1S/C10H12O3S/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11/h2-7,11H,8H2,1H3 |
InChI Key |
AXNPYJGCJSEGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butenylsulfonyl)phenol typically involves the reaction of phenol with butenylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butenylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.
Substitution: Electrophilic reagents such as bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated, nitrated, or sulfonated derivatives of the phenol
Scientific Research Applications
2-(2-Butenylsulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Butenylsulfonyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, acting as an antioxidant. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The sulfonyl group (-SO₂-) is a key functional group in 2-(2-Butenylsulfonyl)phenol, enhancing the acidity of the phenolic -OH group through electron withdrawal. Below is a comparison with similar sulfonyl- and phenol-containing compounds:
Key Observations:
Acidity: Sulfonyl-substituted phenols (e.g., 2-(Methylsulfonyl)phenol) exhibit higher acidity than simple phenols (e.g., o-Phenylphenol) due to the electron-withdrawing -SO₂- group .
Coordination Chemistry: Schiff base ligands like (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol demonstrate how phenol derivatives can act as polydentate ligands for transition metals (e.g., Cu(II), V(IV)) .
Crystallographic and Hydrogen-Bonding Behavior
Sulfonylphenols and related compounds often exhibit distinct crystal packing due to hydrogen-bonding interactions:
- (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol: Forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O and C–H⋯O interactions, creating 2D hydrogen-bonded layers parallel to the ab-plane .
- 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol: Features aromatic stacking and hydrogen bonding involving nitro and hydroxyl groups, relevant to materials science applications .
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